molecular formula C6H5BrN2O2 B14796159 4-Bromo-2-methyl-5-nitropyridine

4-Bromo-2-methyl-5-nitropyridine

Cat. No.: B14796159
M. Wt: 217.02 g/mol
InChI Key: XWPUFNSFBDLNDU-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitropyridine (C₆H₅BrN₂O₂) is a halogenated and nitro-substituted pyridine derivative. Its molecular structure combines bromine at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nitro group and bromine, which enhance reactivity in cross-coupling reactions .

Properties

IUPAC Name

4-bromo-2-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPUFNSFBDLNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-5-nitropyridine typically involves the bromination of 2-methyl-5-nitropyridine. One common method includes the reaction of 2-methyl-5-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Coupling: Boronic acids with palladium catalysts and bases like potassium carbonate.

Major Products:

    Substitution: 4-Amino-2-methyl-5-nitropyridine.

    Reduction: 4-Bromo-2-methyl-5-aminopyridine.

    Coupling: Biaryl derivatives.

Scientific Research Applications

4-Bromo-2-methyl-5-nitropyridine is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and potential pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-nitropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and nitro groups play crucial roles in its binding affinity and reactivity with biological targets .

Comparison with Similar Compounds

2-Bromo-5-nitropyridine (CAS 4487-59-6)

  • Molecular Formula : C₅H₃BrN₂O₂
  • Molecular Weight : 202.99 g/mol
  • Melting Point : 139–141°C
  • Key Features : Bromine at the 2-position and nitro at the 5-position. Lower steric hindrance compared to 4-Bromo-2-methyl-5-nitropyridine, enabling faster reactivity in aryl couplings .

4-Bromo-5-chloro-2-methylpyridine (CAS 1211529-34-8)

  • Similarity : 0.88 (structural similarity due to methyl and halogen substituents)
  • Key Features : Chlorine at the 5-position instead of nitro. Reduced electron-withdrawing effects, leading to lower reactivity in nucleophilic aromatic substitutions compared to nitro-containing analogs .

2-Bromo-6-methyl-4-nitropyridine (CAS 55304-80-8)

  • Similarity : 0.79 (positional isomer)
  • Key Features : Nitro at the 4-position and methyl at the 6-position. Steric effects from methyl placement may hinder access to the reactive bromine site .

Functional Group Derivatives

5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)

  • Molecular Formula : C₆H₅BrN₂O₃
  • Molecular Weight : 247.02 g/mol
  • Key Features : Methoxy group at the 2-position alters electronic properties, increasing electron density at the pyridine ring. This reduces electrophilic substitution rates compared to methyl-substituted analogs .

5-Amino-3-bromo-2-methylpyridine

  • Key Features: Amino group at the 5-position replaces nitro. The electron-donating amino group enhances basicity and facilitates metal-catalyzed amination reactions .

Halogen and Nitro-Substituted Pyridines

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reactivity Profile
This compound C₆H₅BrN₂O₂ 217.02 N/A Br (4), CH₃ (2), NO₂ (5) High in cross-coupling reactions
2-Bromo-5-nitropyridine C₅H₃BrN₂O₂ 202.99 139–141 Br (2), NO₂ (5) Moderate steric hindrance
4-Bromo-5-chloro-2-methylpyridine C₆H₅BrClN 206.47 N/A Br (4), Cl (5), CH₃ (2) Lower electrophilicity
5-Bromo-2-methoxy-3-nitropyridine C₆H₅BrN₂O₃ 247.02 N/A Br (5), OCH₃ (2), NO₂ (3) Electron-rich due to methoxy

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